8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with substituted benzyl and phenyl groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl and phenyl groups: These groups can be introduced through nucleophilic substitution or Friedel-Crafts alkylation reactions.
Final modifications: Any additional functional groups can be added through standard organic reactions such as oxidation or reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Selection of catalysts: Catalysts can be used to enhance reaction rates and selectivity.
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.
Purification techniques: Techniques such as crystallization, distillation, or chromatography can be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
“8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one” would depend on its specific interactions with molecular targets. This may involve:
Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathway modulation: It may influence biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structures.
Triazaspirodecane derivatives: Compounds with the same core structure but different substituents.
Uniqueness
“8-[(2,5-Dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-[(2,5-dimethylphenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-5-8-19(9-6-16)21-22(27)25-23(24-21)10-12-26(13-11-23)15-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTWWVVAIPDGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=C(C=CC(=C4)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.